molecular formula C14H11NO6S B12812618 Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- CAS No. 103439-95-8

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)-

Cat. No.: B12812618
CAS No.: 103439-95-8
M. Wt: 321.31 g/mol
InChI Key: HRMGRKAHDIORQN-UHFFFAOYSA-N
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Description

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- (CAS: Not explicitly provided in evidence) is a substituted benzoic acid derivative featuring a nitro group (-NO₂) at the 3-position and a phenylsulfonylmethyl group (-CH₂-SO₂-C₆H₅) at the 4-position of the benzene ring. This compound combines the carboxylic acid functionality of benzoic acid with electron-withdrawing (nitro) and bulky sulfonyl substituents, which significantly influence its physicochemical and biological properties.

Properties

CAS No.

103439-95-8

Molecular Formula

C14H11NO6S

Molecular Weight

321.31 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-3-nitrobenzoic acid

InChI

InChI=1S/C14H11NO6S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

HRMGRKAHDIORQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- typically involves multiple steps One common method starts with the nitration of benzoic acid to produce 3-nitrobenzoic acidThe reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 3-amino-4-((phenylsulfonyl)methyl)benzoic acid .

Scientific Research Applications

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- involves its interaction with molecular targets through its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. The phenylsulfonylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

Benzoic Acid, 3-Hydroxy-4-[(Phenylsulfonyl)Amino]- (CAS: 1183229-23-3) Structure: Features a hydroxy (-OH) at position 3 and a phenylsulfonylamino (-NHSO₂-C₆H₅) group at position 3. Comparison: The replacement of the nitro group with a hydroxy reduces acidity (pKa ~2.5 vs. ~1.5 for nitro derivatives) and alters hydrogen-bonding capabilities. The sulfonylamino group introduces a polar, hydrogen-bonding motif absent in the target compound’s sulfonylmethyl substituent .

Benzoic Acid, 4-[[(4-Chloro-3-Nitrophenyl)Sulfonyl]Amino]- (CAS: 96459-91-5) Structure: Contains a chloro-nitrobenzenesulfonamide group at position 4. Comparison: The sulfonamide linkage (-NHSO₂-) enhances hydrogen-bond acceptor capacity compared to the sulfonylmethyl group (-CH₂-SO₂-). The nitro group at position 3 (meta to carboxylic acid) in the target compound likely increases acidity more than para-nitro derivatives .

Benzoic Acid, 3-(Aminosulfonyl)-5-Nitro-4-Phenoxy- (CAS: 28328-53-2) Structure: Nitro at position 5, sulfamoyl (-SO₂NH₂) at position 3, and phenoxy (-O-C₆H₅) at position 4. Comparison: The phenoxy group introduces steric bulk and lipophilicity, while the sulfamoyl group provides hydrogen-bond donor/acceptor sites. The target compound’s sulfonylmethyl group may confer greater metabolic stability than sulfamoyl .

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Acidity (Relative) Potential Applications
Target Compound 3-NO₂, 4-CH₂-SO₂-C₆H₅ Nitro, Sulfonylmethyl, Carboxylic High Enzyme inhibition, Synthesis
3-Hydroxy-4-[(Phenylsulfonyl)Amino]- 3-OH, 4-NHSO₂-C₆H₅ Hydroxy, Sulfonamide Moderate Antimicrobial agents
4-[[(4-Chloro-3-Nitrophenyl)Sulfonyl]Amino]- 4-NHSO₂-C₆H₃(Cl)NO₂ Sulfonamide, Chloro, Nitro High Anticancer agents

Physicochemical Properties

  • Acidity : The nitro group at position 3 strongly activates the carboxylic acid, making the target compound more acidic (pKa ~1.5–2.0) than unsubstituted benzoic acid (pKa 4.2). This is comparable to 3,4-dinitrobenzoic acid (pKa 1.68) .
  • Solubility : Sulfonylmethyl and nitro groups reduce aqueous solubility due to increased hydrophobicity and molecular weight. Analogous compounds (e.g., sulfonamides) exhibit solubility in polar aprotic solvents like DMSO .
  • Thermal Stability : Sulfonyl groups generally enhance thermal stability. For example, ethyl 4-(trifluoromethylsulfonyloxy)benzoate (CAS: 125261-30-5) decomposes above 200°C, suggesting similar stability for the target compound .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- , exploring its biological activity through various studies, case analyses, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C13_{13}H12_{12}N2_2O5_5S
  • Molecular Weight : 308.31 g/mol
  • Functional Groups : Nitro group (-NO2_2), sulfonyl group (-SO2_2R), and a benzoic acid moiety.

Research indicates that benzoic acid derivatives can interact with various biological targets, including enzymes and cellular pathways. The compound under discussion has shown potential in:

  • Enzyme Inhibition : It has demonstrated significant inhibition of carbonic anhydrases (CA IX and CA II), with IC50_{50} values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, highlighting its selectivity for CA IX over CA II .
  • Induction of Apoptosis : In studies involving the MDA-MB-231 breast cancer cell line, the compound induced apoptosis, evidenced by a substantial increase in annexin V-FITC-positive cells from 0.18% to 22.04% .

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The compound has been evaluated against various pathogens:

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic effects have been assessed in several cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated cytotoxic effects in cell-based assays, with IC50_{50} values indicating its potential as an anticancer agent .
  • Mechanistic Studies : The activation of apoptotic pathways suggests that this compound could serve as a lead for developing new cancer therapeutics.

Case Studies

  • Study on Cancer Cell Lines :
    • In a study involving MDA-MB-231 cells, benzoic acid derivatives were shown to significantly increase apoptotic markers, indicating their potential use in breast cancer treatment .
  • Evaluation of Proteostasis Modulation :
    • Another study highlighted the ability of benzoic acid derivatives to enhance proteasomal and autophagic activities in fibroblast models, suggesting a role in cellular homeostasis and aging .

Summary of Findings

Activity TypeObservationsReferences
Enzyme InhibitionIC50_{50} for CA IX: 10.93–25.06 nM; CA II: 1.55–3.92 μM
Apoptosis InductionAnnexin V-FITC-positive cells increased to 22.04%
AntimicrobialEffective against Staphylococcus aureus and E. coli
CytotoxicitySignificant cytotoxic effects in MDA-MB-231 cells

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